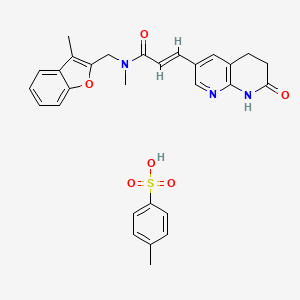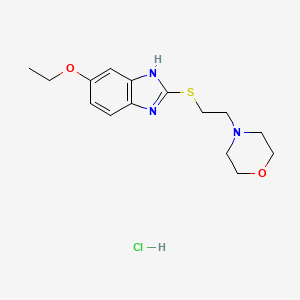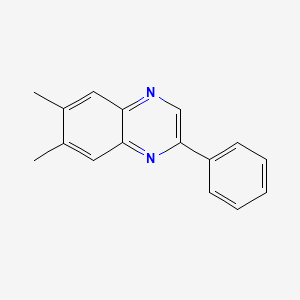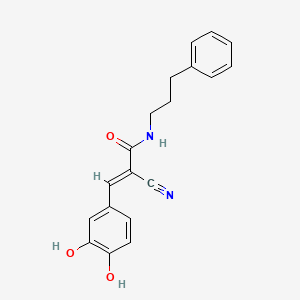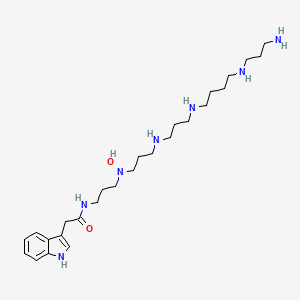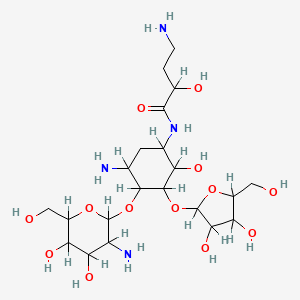
Antibiotic Z-1159-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic Z-1159-1 is a biochemical.
Applications De Recherche Scientifique
Antibiotic Resistance and New Agents
Research on antibiotics like Z-1159-1 is crucial due to the continuous challenge of antibiotic resistance. Studies highlight the need for new antibacterial agents capable of inhibiting bacterial growth. Nanoparticles like ZrO2–ZnO have shown promising antibacterial activity against various bacteria, suggesting a potential pathway for developing new antibiotics (Ayanwale & Reyes-López, 2019).
Multidrug-Resistant Bacteria
The rise of multidrug-resistant gram-negative bacteria underscores the importance of novel pipeline antibiotics. Current research focuses on identifying new antibiotics with different mechanisms of action, highlighting the limited options available for treating gram-negative infections and the need for ongoing research and development (Provenzani et al., 2020).
Antibiotics in the Environment
The environmental impact of antibiotics is an area of significant concern. Research shows that antibiotics, their metabolites, or degradation products can reach terrestrial and aquatic environments, affecting environmental and other bacteria. This leads to a greater focus on the fate and impact of antibiotics in the environment (Kemper, 2008).
Antibiotic Alternatives
Exploring alternatives to traditional antibiotics has become crucial. Symposiums and research initiatives have been focused on highlighting scientific breakthroughs and novel technologies that could lead to alternatives to conventional antibiotics, particularly in animal production and health (Seal et al., 2013).
Antibiotics Bioremediation
Studies also delve into the challenges of antibiotics bioremediation, addressing the environmental sources, degradation mechanisms, health effects, and bacterial antibiotics resistance mechanisms. This is especially crucial in developing nations where antibiotic pollution is a significant issue (Kumar et al., 2019).
Nanomaterials in Antibacterial Applications
Research into ZnO nanomaterials has shown their potential as new antibacterial agents. These materials offer broad-spectrum antibacterial properties, lasting effects, and excellent biocompatibility, making them a focus for new antibacterial agents research (Jiang et al., 2020).
Antibiotic Resistance Mechanisms
Understanding and overcoming antibiotic resistance is a key area of research. Studies are exploring cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance, given the growing concern around drug-resistant bacteria (Richardson, 2017).
Propriétés
Numéro CAS |
55528-52-4 |
|---|---|
Nom du produit |
Antibiotic Z-1159-1 |
Formule moléculaire |
C21H40N4O13 |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H40N4O13/c22-2-1-8(28)19(34)25-7-3-6(23)17(37-20-11(24)15(32)13(30)9(4-26)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,26-33H,1-5,22-24H2,(H,25,34) |
Clé InChI |
NRBAPKVHONIXPV-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
SMILES canonique |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Apparence |
Solid powder |
Autres numéros CAS |
55528-52-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Antibiotic Z-1159-1; Z-1159-1. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-](/img/structure/B1665037.png)
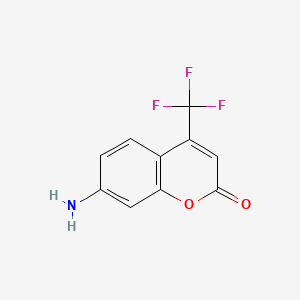
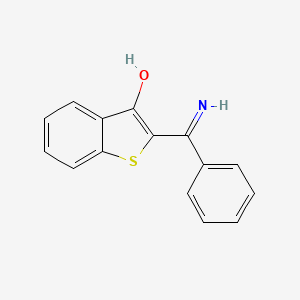

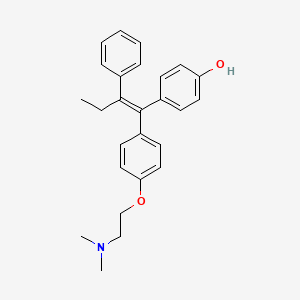
![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)
